molecular formula C8H12N4O2 B1417442 Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate CAS No. 154641-11-9

Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Cat. No.: B1417442
CAS No.: 154641-11-9
M. Wt: 196.21 g/mol
InChI Key: VEAHTITZMZOLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring system containing both triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyanoacetamide in the presence of a base, followed by cyclization to form the triazolopyrimidine core . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolopyrimidine core is known to interact with nucleic acids and proteins, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the functional groups attached, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-2-14-7(13)6-10-11-8-9-4-3-5-12(6)8/h2-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAHTITZMZOLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Reactant of Route 6
Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.